molecular formula C14H16BrN B11847969 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 88097-17-0

2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No.: B11847969
CAS No.: 88097-17-0
M. Wt: 278.19 g/mol
InChI Key: GRUMSLFYTFKUPK-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. This particular compound features a bromine atom at the second position and a methyl group at the fifth position on the indole ring, along with a hexahydrocyclohepta ring fused to the indole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cycloheptanone, phenylhydrazine hydrochloride, and iodomethane under specific conditions. The general procedure is as follows :

    Cycloheptanone (85 μL, 0.716 mmol, 1.05 eq.): is reacted with and .

  • The reaction mixture is subjected to microwave irradiation to accelerate the reaction, leading to the formation of 5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole.
  • The product is then brominated to obtain this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic route, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

    Substitution: Formation of 2-substituted-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole derivatives.

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: Lacks the bromine atom at the second position.

    2-Bromoindole: Lacks the hexahydrocyclohepta ring and the methyl group.

    5-Methylindole: Lacks the bromine atom and the hexahydrocyclohepta ring.

Uniqueness

2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific substitution pattern and fused ring structure, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

88097-17-0

Molecular Formula

C14H16BrN

Molecular Weight

278.19 g/mol

IUPAC Name

2-bromo-5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole

InChI

InChI=1S/C14H16BrN/c1-16-13-6-4-2-3-5-11(13)12-9-10(15)7-8-14(12)16/h7-9H,2-6H2,1H3

InChI Key

GRUMSLFYTFKUPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCCC2)C3=C1C=CC(=C3)Br

Origin of Product

United States

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